Cas no 1849382-33-7 (5-Chloro-2-fluoro-4-hydroxybenzonitrile)

5-Chloro-2-fluoro-4-hydroxybenzonitrile is a halogenated benzonitrile derivative with a hydroxyl group at the 4-position, making it a versatile intermediate in organic synthesis. Its unique substitution pattern—combining chloro, fluoro, and hydroxy functional groups—enhances its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The compound's electron-withdrawing nitrile group further stabilizes reactive intermediates, facilitating its use in agrochemical and pharmaceutical applications. Its crystalline solid form ensures ease of handling and storage, while high purity grades support precise synthetic workflows. The structural features of this compound make it valuable for constructing complex heterocycles or fine-tuning molecular properties in drug discovery and material science.
5-Chloro-2-fluoro-4-hydroxybenzonitrile structure
1849382-33-7 structure
Product Name:5-Chloro-2-fluoro-4-hydroxybenzonitrile
CAS No:1849382-33-7
MF:C7H3ClFNO
MW:171.556224107742
CID:4937701
Update Time:2026-02-27

5-Chloro-2-fluoro-4-hydroxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-fluoro-4-hydroxybenzonitrile
    • 3-Chloro-6-fluoro-4-(hydroxy)benzonitrile
    • Inchi: 1S/C7H3ClFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H
    • InChI Key: DRCQGCIMPNFWFJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C(=CC=1O)F

Computed Properties

  • Exact Mass: 170.9887196 g/mol
  • Monoisotopic Mass: 170.9887196 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 44
  • Molecular Weight: 171.55

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Additional information on 5-Chloro-2-fluoro-4-hydroxybenzonitrile

Introduction to 5-Chloro-2-fluoro-4-hydroxybenzonitrile (CAS No. 1849382-33-7)

5-Chloro-2-fluoro-4-hydroxybenzonitrile, a compound with the chemical formula C₇H₃ClFNO₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 1849382-33-7, has garnered attention due to its versatile structural properties and potential applications in the synthesis of various biologically active molecules.

The molecular structure of 5-Chloro-2-fluoro-4-hydroxybenzonitrile features a benzonitrile core substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 4-position. This specific arrangement of functional groups makes it a valuable building block for further chemical modifications, enabling the development of novel compounds with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of halogenated aromatic nitriles. The presence of both chlorine and fluorine atoms in the molecule enhances its reactivity and binding affinity to biological targets. These properties have made 5-Chloro-2-fluoro-4-hydroxybenzonitrile a subject of extensive research in drug discovery programs.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have been leveraging the structural features of 5-Chloro-2-fluoro-4-hydroxybenzonitrile to develop potent inhibitors targeting specific kinases. For instance, studies have demonstrated its utility in designing compounds that selectively inhibit tyrosine kinases, which are overactive in many cancer types.

Furthermore, the hydroxyl group in 5-Chloro-2-fluoro-4-hydroxybenzonitrile provides a site for further functionalization, allowing chemists to introduce additional moieties that can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. This flexibility has enabled the creation of a diverse library of derivatives that are being evaluated for their therapeutic efficacy.

The fluorine atom at the 2-position is particularly noteworthy due to its ability to influence both pharmacokinetic and pharmacodynamic properties. Fluorinated aromatic compounds are known for their improved metabolic stability and enhanced binding affinity to biological targets. This has led to several successful drugs on the market that incorporate fluorine atoms into their structures. The incorporation of fluorine in 5-Chloro-2-fluoro-4-hydroxybenzonitrile derivatives has opened up new avenues for developing next-generation therapeutics.

Recent advancements in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies have shown that derivatives of 5-Chloro-2-fluoro-4-hydroxybenzonitrile can effectively interact with specific amino acid residues in target proteins, leading to potent inhibition. These studies have provided valuable insights into optimizing drug candidates for better efficacy and reduced side effects.

In addition to its pharmaceutical applications, 5-Chloro-2-fluoro-4-hydroxybenzonitrile has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides. These compounds can target specific enzymes involved in plant growth regulation, offering environmentally friendly alternatives to traditional agrochemicals.

The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzonitrile itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Researchers have developed efficient multi-step routes that incorporate key functional groups while maintaining high yields and purity. These synthetic strategies not only facilitate access to this compound but also serve as models for constructing other halogenated aromatic nitriles.

The growing body of research on 5-Chloro-2-fluoro-4-hydroxybenzonitrile underscores its importance as a versatile intermediate in medicinal chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly significant role in addressing unmet medical needs.

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